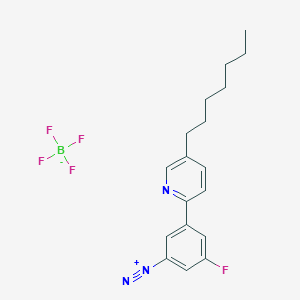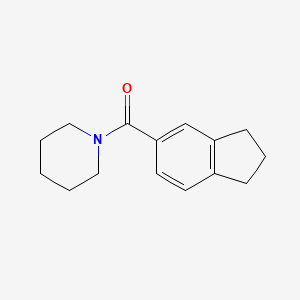
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects in various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal excitability. Increased levels of GABA in the brain lead to a reduction in neuronal excitability, which can have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase levels of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. Increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its specificity for GABA transaminase. This compound has been found to be a potent and selective inhibitor of GABA transaminase, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the potential use of this compound as a treatment for substance use disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a treatment for anxiety disorders. Animal studies have shown anxiolytic effects of this compound, and clinical trials are needed to determine its efficacy in humans. Finally, further research is needed to understand the long-term effects of increased GABA levels in the brain and the potential risks associated with chronic use of this compound.
Métodos De Síntesis
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method is complex and involves several purification steps to obtain a pure product. The yield of this compound can vary depending on the specific synthesis method used.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, this compound has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. This compound has also been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. In addition, this compound has been found to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-8-4-7-13(11-14)17-15(19)16(9-10-16)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFXHVVGRJLKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)




![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)


![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

